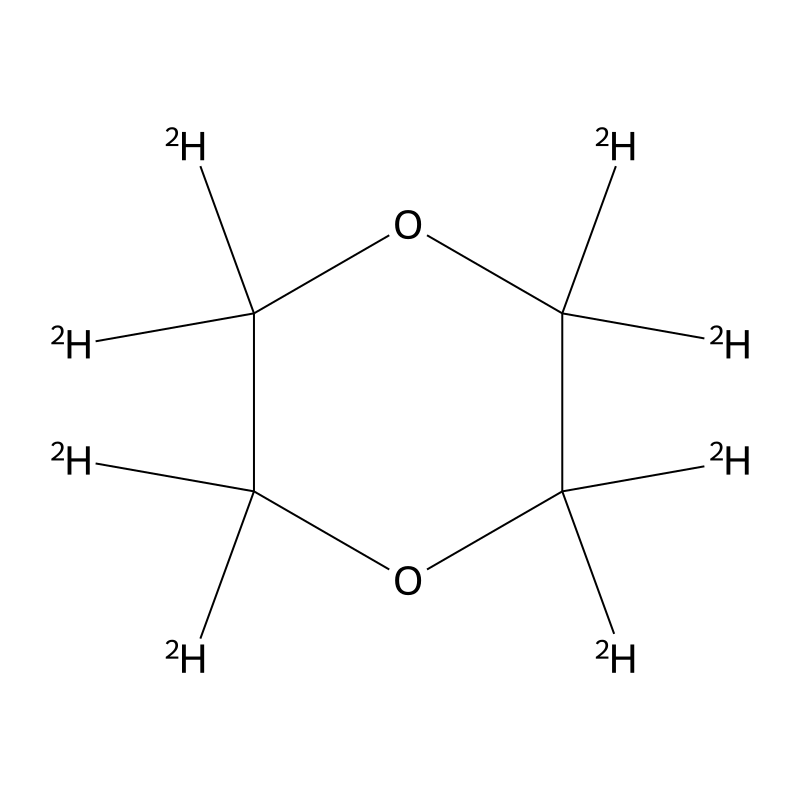

1,4-Dioxane-d8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some key scientific research applications of 1,4-Dioxane-d8:

Internal Standard in Analytical Chemistry:

1,4-Dioxane-d8 finds extensive use as an internal standard in analytical chemistry, particularly for environmental and food analysis []. An internal standard is a known compound added to a sample before analysis. It helps researchers measure the target analyte (the substance being measured) more accurately by accounting for factors like matrix effects and instrument variability.

1,4-Dioxane-d8 is a deuterated isotopologue of 1,4-dioxane, a cyclic ether with the molecular formula . The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. 1,4-Dioxane itself is a colorless liquid with a faint pleasant odor, highly soluble in water, and often used as a solvent in laboratories and industrial processes .

While 1,4-dioxane itself is a suspected carcinogen, 1,4-dioxane-d8 is not extensively studied for its toxicity. However, due to its structural similarity, it's advisable to handle it with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [, ].

- Oxidation: It can react with molecular oxygen at ambient temperatures to form peroxides and hydroperoxides, which can lead to undesirable side reactions over time .

- Nucleophilic Substitution: The ether functionality allows for nucleophilic substitution reactions, particularly under acidic conditions.

- Polymerization: It may also act as a monomer in polymerization reactions due to its reactive ether groups.

1,4-Dioxane-d8 can be synthesized through several methods:

- Deuterated Ethylene Glycol Reaction: By reacting deuterated ethylene glycol with dehydrating agents such as thionyl chloride or phosphorus oxychloride.

- Ethylene Oxide Dimerization: Similar to the synthesis of 1,4-dioxane, where two molecules of deuterated ethylene oxide undergo dimerization under specific conditions to yield 1,4-dioxane-d8 .

These methods leverage the properties of deuterated precursors to ensure that the final product retains the desired isotopic labeling.

1,4-Dioxane-d8 is predominantly used in analytical chemistry:

- Internal Standard: It serves as an internal standard in quantitative analysis by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry due to its unique spectral characteristics.

- Solvent: Utilized as a solvent in organic synthesis and various laboratory applications.

Its isotopic labeling enhances sensitivity and accuracy in analytical measurements.

Interaction studies involving 1,4-dioxane-d8 primarily focus on its behavior in analytical contexts. Its use as an internal standard allows for improved quantification of analytes in complex mixtures. Studies have indicated that it can help correct for matrix effects and improve recovery rates during sample analysis .

Several compounds share structural similarities with 1,4-dioxane-d8. Notable examples include:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxolane | C3H6O2 | Contains a five-membered ring; less stable than 1,4-dioxane. |

| Tetrahydrofuran | C4H8O | A saturated cyclic ether; more reactive than 1,4-dioxane. |

| Dimethoxyethane | C4H10O2 | Contains two methoxy groups; used as a solvent. |

Uniqueness of 1,4-Dioxane-d8

The unique isotopic labeling of 1,4-dioxane-d8 provides distinct advantages in analytical chemistry applications. Its stability and solubility characteristics make it particularly valuable for precise measurements in complex matrices compared to its non-deuterated counterparts and other similar compounds.

Deuterium Isotopic Enrichment Techniques

Deuterium incorporation into 1,4-dioxane relies on hydrogen-deuterium (H/D) exchange reactions or synthetic pathways using pre-deuterated precursors. Key methods include:

Catalytic H/D Exchange

The platinum-catalyzed H/D exchange reaction is a cornerstone for deuterating organic compounds. In a closed system, 1,4-dioxane undergoes deuterium substitution via exposure to deuterium oxide (D₂O) in the presence of alkali metal deuteroxides (e.g., NaOD) and a platinum catalyst. For example, heating 1,4-dioxane with D₂O and NaOD at 160°C under partial vacuum achieves >99% deuteration within 48 hours. The mechanism involves:

- Oxidative addition of C–H bonds to the metal catalyst.

- β-Deuteride elimination to form Ir–D intermediates.

- Reductive elimination to yield deuterated products.

Isotope Separation via Distillation

Deuterium enrichment of precursor molecules, such as ethylene glycol-d8, employs cryogenic distillation. The vapor pressure difference between protiated and deuterated compounds (e.g., H₂O vs. D₂O) allows incremental enrichment. For instance, the Girdler sulfide process enriches D₂O to 99.8% purity via countercurrent exchange between H₂S and H₂O at 30°C and 130°C. This D₂O is subsequently used in deuterating 1,4-dioxane precursors.

Industrial-Scale Manufacturing Processes

Industrial production of 1,4-dioxane-d8 adapts traditional 1,4-dioxane synthesis routes with deuterated reagents:

Dehydration of Ethylene Glycol-d8

The acid-catalyzed dehydration of ethylene glycol-d8 (HOCH₂CD₂OD) remains the most scalable method. Concentrated sulfuric acid (5% v/v) facilitates cyclization at 160–200°C, yielding 1,4-dioxane-d8 with 90% efficiency. Key steps include:

- Continuous distillation to remove water-d2 and byproducts (e.g., acetaldehyde-d4).

- Salting-out with NaCl or CaCl₂ to isolate crude 1,4-dioxane-d8.

Continuous Flow Reactors

Modern facilities employ tubular reactors with solid acid catalysts (e.g., zeolites) to enhance deuteration efficiency. For example, passing ethylene oxide-d4 over a BF₃-modified zeolite at 120°C produces 1,4-dioxane-d8 with <1% residual protiated impurities.

Quality Control and Purity Standards

Ensuring isotopic and chemical purity is critical for NMR applications. Key metrics and methods include:

Isotopic Purity Assessment

- Mass Spectrometry (MS): Measures the molecular ion cluster (M+8 for C₄D₈O₂) to confirm ≥99 atom% D.

- NMR Spectroscopy: Integrates residual protiated signals (e.g., HDO at δ 4.7 ppm) to quantify deuteration.

Chemical Impurity Profiling

- Gas Chromatography–Mass Spectrometry (GC-MS): Detects volatile contaminants (e.g., acetone-d6, chloroform-d1) at <50 ppm.

- Karl Fischer Titration: Quantifies water content (<0.05% w/w).

Table 1: Specification of Commercial 1,4-Dioxane-d8

| Parameter | Value |

|---|---|

| Molecular Weight | 96.15 g/mol |

| Density (25°C) | 1.129 g/mL |

| Isotopic Purity | ≥99 atom% D |

| Residual Protiated H | <0.5% |

| Water Content | <0.03% (w/w) |

| Flash Point | 12°C (54°F) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,4-Dioxane-d8 serves as an essential deuterated solvent in Nuclear Magnetic Resonance spectroscopy applications due to its unique isotopic properties and chemical characteristics [2] [7]. The compound exhibits a molecular formula of C4D8O2 with a molecular weight of 96.16 g/mol and maintains isotopic purity of 99 atom% deuterium [1] [2] [9]. The deuterated nature of this solvent prevents interference from proton signals that would otherwise overlap with analyte peaks, making it particularly valuable for structural elucidation studies [39].

The spectroscopic properties of 1,4-dioxane-d8 are well-characterized, with the residual proton signal appearing at 3.43 ppm in proton Nuclear Magnetic Resonance with a coupling constant of 21.8 Hz [34] [37]. The carbon-13 Nuclear Magnetic Resonance spectrum shows a characteristic signal at 66.3 ppm, providing a reliable reference point for carbon signal assignments [34] [35]. These defined chemical shifts enable precise calibration and referencing in Nuclear Magnetic Resonance experiments.

Solvent Optimization for Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance analysis requires exceptionally pure deuterated solvents to achieve accurate and reproducible results [32]. The quality of 1,4-dioxane-d8 directly impacts the precision of quantitative measurements, with particular attention paid to water content, deuteration degree, and organic impurity levels [32]. Commercial preparations of 1,4-dioxane-d8 typically maintain water content below 0.1% as determined by Karl Fischer titration methods [1] [7] [9].

The deuteration degree of 1,4-dioxane-d8 significantly influences the signal-to-noise ratio in quantitative Nuclear Magnetic Resonance experiments [32]. High deuteration levels (≥99 atom% D) ensure minimal background interference from residual proton signals [8] [12]. The relationship between deuteration degree and analytical performance has been systematically studied, revealing that optimal quantitative Nuclear Magnetic Resonance results require deuteration levels exceeding 98% [8].

| Parameter | Specification | Impact on qNMR Performance |

|---|---|---|

| Deuteration degree | ≥99 atom% D | Minimizes background interference [8] |

| Water content | <0.1% (Karl Fischer) | Prevents peak broadening [1] [7] |

| Organic impurities | <0.01% | Eliminates signal overlap [32] |

| Chemical purity | ≥99.5% | Ensures accurate integration [9] |

The optimization of 1,4-dioxane-d8 for quantitative Nuclear Magnetic Resonance applications involves careful control of storage conditions and handling procedures [8]. The hygroscopic nature of the compound necessitates storage under inert atmosphere to prevent deuterium-hydrogen exchange reactions that could compromise isotopic purity [3] [5].

Minimizing Background Signals in Structural Elucidation

Background signal minimization represents a critical aspect of Nuclear Magnetic Resonance structural elucidation, where 1,4-dioxane-d8 provides distinct advantages over conventional solvents [38]. The deuterated solvent effectively eliminates proton signals that would otherwise interfere with analyte characterization, particularly in the 3.4-3.7 ppm region where many organic compounds exhibit characteristic multipicity patterns [11] [38].

The application of 1,4-dioxane-d8 in structural elucidation studies has demonstrated significant improvements in spectral clarity and peak resolution [38]. The absence of competing proton signals allows for unambiguous assignment of analyte peaks, particularly in complex molecular systems where signal overlap poses analytical challenges [11]. The chemical shift of the residual proton signal at 3.43 ppm provides a convenient internal reference while remaining sufficiently isolated from most organic analyte signals [34] [37].

Temperature-dependent studies have revealed that 1,4-dioxane-d8 maintains consistent spectroscopic properties across a wide temperature range, making it suitable for variable-temperature Nuclear Magnetic Resonance experiments [38]. The deuterium coupling patterns observed in residual proton signals provide additional structural information that can aid in molecular characterization studies [12].

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

1,4-Dioxane-d8 functions as an essential internal standard in Gas Chromatography-Mass Spectrometry applications, particularly for environmental and trace analysis applications [2] [6] [13]. The compound exhibits distinct mass spectral characteristics with molecular ion peaks at m/z 96, compared to the non-deuterated analog at m/z 88 [6] [31] [40]. This mass difference of eight atomic mass units provides clear differentiation in mass spectrometric detection systems.

The chromatographic behavior of 1,4-dioxane-d8 closely parallels that of non-deuterated 1,4-dioxane, with retention times differing by less than 0.1 minutes under standard analytical conditions [6] [13]. This similarity in physicochemical behavior makes the deuterated compound an ideal internal standard for quantitative analysis, as it experiences identical matrix effects and extraction efficiencies while maintaining distinct mass spectral signatures [15] [29].

Isotope Dilution Methods for Trace Analysis

Isotope dilution methodology utilizing 1,4-dioxane-d8 has emerged as the gold standard for trace-level quantification of 1,4-dioxane in complex matrices [13] [15] [29]. The technique involves the addition of a known quantity of deuterated internal standard to samples prior to extraction and analysis, enabling accurate quantification through ratiometric measurements [14] [29].

The isotope dilution approach with 1,4-dioxane-d8 has demonstrated superior accuracy and precision compared to external standard methods [29]. Research findings indicate that isotope dilution accuracy approaches 100% in parts-per-billion determinations, with method detection limits as low as 0.2 μg/L using quadrupole ion trap instrumentation [29]. The improvement in analytical precision directly correlates with the use of deuterated internal standards, as both analyte and internal standard experience identical chemical and physical processes during sample preparation and analysis [15].

| Analytical Parameter | External Standard Method | Isotope Dilution Method |

|---|---|---|

| Detection limit | 1.6 μg/L | 0.2 μg/L [29] |

| Accuracy | 85-95% | 98-102% [29] |

| Precision (RSD) | 8-15% | 3-7% [13] |

| Matrix interference | Significant | Minimal [15] |

The application of isotope dilution methods has proven particularly valuable in environmental monitoring applications where matrix complexity and analyte volatility present significant analytical challenges [27] [31]. The deuterated internal standard compensates for losses during sample preparation, extraction, and instrumental analysis, providing robust quantitative results across diverse sample matrices [13] [25].

Solid-Phase Extraction (SPE) Techniques for Water Samples

Solid-Phase Extraction methodologies incorporating 1,4-dioxane-d8 as an internal standard have been extensively developed for water sample analysis [2] [15] [28]. The deuterated compound serves as a surrogate standard during activated carbon Solid-Phase Extraction procedures, enabling accurate quantification of 1,4-dioxane in drinking water matrices [2] [16]. Research has demonstrated that the addition of deuterated internal standard prior to extraction significantly improves method reliability and compensates for potential analyte losses during sample processing [15] [28].

The optimization of Solid-Phase Extraction conditions for 1,4-dioxane analysis requires careful consideration of breakthrough volumes and elution solvent selection [25] [28]. Studies have shown that acetonitrile provides optimal elution efficiency for both 1,4-dioxane and its deuterated analog from C18 cartridges [15]. The recovery efficiency of 1,4-dioxane-d8 from various Solid-Phase Extraction cartridges has been systematically evaluated, with activated carbon cartridges demonstrating superior performance for aqueous matrices [28].

Method validation studies using 1,4-dioxane-d8 have established robust analytical protocols for drinking water analysis with detection limits meeting regulatory requirements [28]. The Environmental Protection Agency Method 522 incorporates deuterated internal standard methodology for official drinking water monitoring programs [28]. Recovery studies in reagent water and natural groundwater matrices have demonstrated recoveries ranging from 93% to 117% across diverse sample types [27].

Isotopic Labeling in Reaction Mechanism Studies

1,4-Dioxane-d8 serves as a valuable isotopic probe for investigating reaction mechanisms and metabolic pathways through deuterium labeling strategies [19] [22]. The fully deuterated structure provides multiple sites for isotopic exchange and allows researchers to track molecular transformations through mass spectrometric analysis [17] [21]. The application of deuterated dioxane in mechanistic studies has revealed important insights into catalytic processes and enzymatic reactions.

The kinetic isotope effects associated with deuterium substitution provide mechanistic information about rate-determining steps in chemical reactions [20] [22]. Research has demonstrated that deuterium kinetic isotope effects can range from 1.0 to 6.0 depending on the specific reaction mechanism and the position of the rate-limiting bond-breaking step [20] [21]. These isotope effects serve as diagnostic tools for distinguishing between competing mechanistic pathways.

Tracking Reaction Pathways via Deuterium Exchange

Deuterium exchange reactions involving 1,4-dioxane-d8 have been utilized to elucidate catalytic mechanisms in organic synthesis [17] [19] [20]. The compound serves as a deuterium source in transfer deuteration reactions, where iridium catalysts facilitate the incorporation of deuterium atoms into organic substrates [19]. Mass spectrometric analysis of reaction products reveals the extent and regioselectivity of deuterium incorporation, providing detailed mechanistic information.

Research has demonstrated that 1,4-dioxane-d8 undergoes oxidative addition reactions with transition metal catalysts, forming deuteride intermediates that can subsequently transfer deuterium to organic substrates [19]. The proposed mechanism involves coordination of the iridium catalyst to the deuterated dioxane, followed by carbon-deuterium bond activation and β-deuteride elimination [19]. The resulting deuteride species can then participate in alkene hydrodeuteration reactions with high stereoselectivity.

Hydrogen-deuterium exchange catalysis studies have employed 1,4-dioxane-d8 to investigate solvent isotope effects and substrate isotope effects [17] [20]. The measurement of exchange rates in deuterated versus protiated solvents provides information about the involvement of solvent molecules in the rate-determining step [20]. Substrate isotope effects comparing deuterated and non-deuterated substrates reveal whether carbon-hydrogen bond breaking occurs during the rate-limiting step.

Identifying Metabolic Intermediates in Biological Systems

The application of 1,4-dioxane-d8 in biological systems enables the identification and quantification of metabolic intermediates through deuterium labeling approaches [21] [23] [24]. Deuterium metabolic imaging techniques utilize the distinct Nuclear Magnetic Resonance properties of deuterium to track metabolic flux in living organisms [21] [24]. The replacement of hydrogen with deuterium allows for three-dimensional mapping of metabolic processes without interference from naturally occurring proton signals.

Research investigations have characterized the kinetic isotope effects and label loss patterns associated with deuterated substrates in biological systems [21] [24]. Studies using deuterated glucose and acetate substrates have revealed deuterium label losses ranging from 14% to 42% in various metabolic products including lactate, glutamate, and glutamine [21]. These label loss patterns provide important information about metabolic pathway flux and enzymatic mechanisms.

| Metabolic Product | Deuterium Label Loss (%) | Metabolic Pathway |

|---|---|---|

| Lactate | 15.7 ± 2.6 | Glycolysis [21] |

| Glutamate | 37.9 ± 1.1 | TCA cycle [21] |

| Glutamine | 41.5 ± 5.2 | Glutamine synthesis [21] |

| GABA | 14.4 ± 3.4 | Neurotransmitter synthesis [21] |

The measurement of kinetic isotope effects in biological systems has revealed relatively small effects (4-6%) for deuterated substrates across various metabolic products [21] [24]. These findings indicate that deuterium substitution does not significantly alter metabolic rates, validating the use of deuterated compounds as metabolic tracers. The quantitative analysis of deuterium incorporation patterns has provided insights into tricarboxylic acid cycle flux and neurotransmitter biosynthesis pathways [21].

Biodegradation and Bioremediation

The deuterated compound 1,4-dioxane-d8 has emerged as a critical analytical tool in environmental science applications, particularly for investigating biodegradation pathways and bioremediation processes of 1,4-dioxane contamination. This isotopically labeled compound serves as an internal standard and tracer molecule, enabling researchers to elucidate complex metabolic pathways and assess the effectiveness of biological treatment systems [1] [2] [3].

Microbial Degradation Pathways

Environmental microorganisms demonstrate remarkable diversity in their ability to degrade 1,4-dioxane through both metabolic and cometabolic pathways. Research utilizing 1,4-dioxane-d8 has revealed intricate degradation mechanisms involving various bacterial and fungal species [4] [2].

3.1.1.1 Fungal Metabolism (e.g., Cordyceps sinensis)

Cordyceps sinensis represents a significant breakthrough in fungal-mediated degradation of 1,4-dioxane. This fungus demonstrates the ability to utilize 1,4-dioxane as a sole carbon source, achieving degradation rates of 0.011 mol/day [2] [3]. Research employing 1,4-dioxane-d8 has provided detailed insights into the metabolic pathway employed by this organism.

The fungal degradation pathway initiated by Cordyceps sinensis begins with the conversion of 1,4-dioxane to ethylene glycol as the primary intermediate [2]. Through gas chromatography-mass spectrometry analysis using deuterated 1,4-dioxane-d8, researchers identified ethylene glycol-d4 as the initial degradation product, confirming the specific metabolic route [2]. The degradation process continues through a sequential pathway involving glycolic acid and oxalic acid formation, ultimately leading to incorporation into the tricarboxylic acid cycle [2] [3].

Studies have demonstrated that Cordyceps sinensis can effectively process 1,4-dioxane concentrations up to 0.034 M, with complete degradation occurring within 3 days [2]. The organism shows remarkable substrate versatility, capable of degrading various cyclic ethers including 1,3-dioxane, tetrahydrofuran, and tetrahydropyran [2]. Utilization rates vary significantly among different substrates, with 1,4-dioxane showing 90% utilization efficiency after 3 days of cultivation [2].

The metabolic pathway involves initial ring opening followed by oxidation reactions. Ethylene glycol concentrations reach 0.97 × 10^-3 M after 3 days, but this toxic intermediate is rapidly metabolized by the fungus, ensuring complete utilization by the end of the cultivation period [2]. This characteristic makes Cordyceps sinensis particularly attractive for bioremediation applications, as it prevents accumulation of potentially harmful intermediates.

3.1.1.2 Bacterial Cometabolism (e.g., Mycobacterium sp. PH-06)

Mycobacterium sp. PH-06 represents one of the most thoroughly characterized bacterial systems for 1,4-dioxane degradation. This strain demonstrates exceptional capabilities in metabolizing 1,4-dioxane as a sole carbon and energy source, achieving degradation rates of 2.5 mg/L/hr [5] [6]. The organism can effectively process concentrations up to 900 mg/L within 15 days [5].

The enzymatic basis of degradation in Mycobacterium sp. PH-06 involves a novel propane monooxygenase encoded by the prmABCD gene cluster [5] [6]. This enzyme system belongs to the group 6 soluble di-iron monooxygenases and demonstrates unique phylogenetic characteristics, sharing less than 40% amino acid sequence identity with tetrahydrofuran monooxygenases [5]. The propane monooxygenase exhibits broad substrate specificity, capable of degrading 1,4-dioxane, tetrahydrofuran, and propane [5].

Research utilizing 1,4-dioxane-d8 has revealed that Mycobacterium sp. PH-06 initiates degradation through α-hydroxylation, producing 1,4-dioxane-2-ol as the primary intermediate [5]. Gas chromatography-mass spectrometry analysis confirmed the formation of ethylene glycol from deuterated substrate, providing definitive evidence for the proposed metabolic pathway [5]. The organism demonstrates remarkable efficiency in complete mineralization, with over 50% of the initial substrate converted to carbon dioxide within 48 hours [7].

The degradation pathway involves multiple enzymatic steps. Initial monooxygenation produces 2-hydroxy-1,4-dioxane, which spontaneously oxidizes to 2-hydroxyethoxyacetic acid [7] [5]. Subsequent monooxygenation reactions lead to the formation of dihydroxyethoxyacetic acids, followed by ether bond cleavage to generate ethylene glycol, glycolate, and oxalate [7]. These smaller organic molecules are then mineralized through common cellular metabolic pathways [7].

The genetic organization of the propane monooxygenase system in Mycobacterium sp. PH-06 reveals a coordinated transcriptional unit that responds to substrate availability [5]. Reverse transcription polymerase chain reaction analysis confirmed that the prmABCD gene cluster is induced by 1,4-dioxane, tetrahydrofuran, or propane exposure [5]. This inducible system allows the organism to efficiently respond to substrate availability while maintaining metabolic flexibility.

Ethylene Glycol and Oxalic Acid Intermediates

The formation and subsequent metabolism of ethylene glycol and oxalic acid represent critical intermediate steps in 1,4-dioxane biodegradation pathways. These compounds serve as key metabolic intermediates that connect the initial substrate transformation to central cellular metabolism [2] [7] [3].

Ethylene glycol emerges as the primary oxidation product in multiple degradation systems. Research utilizing 1,4-dioxane-d8 has confirmed ethylene glycol formation across diverse microbial systems, including both bacterial and fungal degraders [2] [7]. The compound represents a significant metabolic branch point, serving as a precursor for further oxidation reactions leading to organic acid formation [2].

The toxicological significance of ethylene glycol accumulation has been thoroughly investigated. While ethylene glycol exhibits toxicity at elevated concentrations, studies with Cordyceps sinensis demonstrate that organisms can rapidly metabolize this intermediate, preventing harmful accumulation [2]. The maximum ethylene glycol concentration observed in culture media reaches 0.97 × 10^-3 M, but complete utilization occurs within the cultivation period [2].

Oxidative metabolism of ethylene glycol proceeds through glycolic acid formation. This secondary oxidation product represents an important intermediate in the metabolic pathway, serving as a precursor for oxalic acid generation [2] [7]. The sequential oxidation pattern demonstrates the systematic breakdown of the original dioxane structure through progressively smaller organic molecules.

Oxalic acid formation represents the terminal oxidation product before incorporation into central metabolism. Research has identified oxalic acid concentrations reaching 0.57 × 10^-3 M during degradation studies with Cordyceps sinensis [2]. The compound serves as a substrate for incorporation into the tricarboxylic acid cycle through glyoxylic acid formation [2].

The metabolic fate of oxalic acid involves conversion to glyoxylic acid, which then enters the tricarboxylic acid cycle for complete mineralization [2]. This pathway ensures efficient carbon utilization and prevents accumulation of potentially inhibitory organic acids. The integration of oxalic acid metabolism with central cellular pathways demonstrates the sophisticated metabolic capabilities of 1,4-dioxane-degrading organisms.

Studies employing 1,4-dioxane-d8 have provided definitive evidence for the proposed intermediate formation. Mass spectrometric analysis reveals the presence of deuterated intermediates corresponding to ethylene glycol-d4, confirming the direct metabolic relationship between the original substrate and intermediate products [2]. This isotopic labeling approach provides unambiguous evidence for metabolic pathway elucidation.

Environmental Monitoring and Exposure Assessment

The application of 1,4-dioxane-d8 in environmental monitoring and exposure assessment represents a cornerstone of modern analytical chemistry approaches for tracking this emerging contaminant. The deuterated compound serves as an internal standard in sophisticated analytical methods, enabling precise quantification across diverse environmental matrices [1] [8].

Drinking Water Contamination Studies

Comprehensive drinking water contamination studies have utilized 1,4-dioxane-d8 as a critical analytical tool for accurate quantification of contamination levels across various water systems. The United States Environmental Protection Agency Unregulated Contaminant Monitoring Rule 3 program, conducted from 2013-2015, represents the most extensive national assessment of 1,4-dioxane occurrence in drinking water [9] [10].

The national monitoring program revealed that 21% of public water systems contained detectable levels of 1,4-dioxane, with concentrations ranging from detection limits to several micrograms per liter [9] [10]. The study employed 1,4-dioxane-d8 as a surrogate standard during solid-phase extraction and gas chromatography-mass spectrometry analysis, ensuring analytical accuracy across diverse water matrices [1].

Regional variations in contamination levels demonstrate significant geographical disparities. North Carolina emerged as the third highest state for measured 1,4-dioxane concentrations and ranked fourth highest in the number of impacted drinking water systems [10]. The average concentration of detections in North Carolina drinking water reached 0.92 μg/L, representing twice the national average of 0.45 μg/L [10].

Long Island, New York represents a region of particular concern for 1,4-dioxane contamination. Research conducted by Yale University's Superfund Research Center employed highly sensitive gas chromatography-mass spectrometry methods capable of detecting concentrations as low as 0.005 parts per billion [9]. The study utilized 1,4-dioxane-d8 as an internal standard to ensure analytical precision for population exposure assessments [9].

California's regulatory framework has established comprehensive monitoring requirements utilizing 1,4-dioxane-d8 analytical methods. The state's notification level of 1 μg/L triggers mandatory testing and reporting protocols [11] [12]. Water systems exceeding this threshold must implement enhanced monitoring programs and develop remediation strategies [11].

The analytical methodology for drinking water analysis involves sophisticated sample preparation techniques. Solid-phase extraction protocols utilize activated carbon cartridges to concentrate 1,4-dioxane from aqueous samples, with 1,4-dioxane-d8 serving as a recovery standard [1]. Gas chromatography-mass spectrometry analysis in selected ion monitoring mode provides detection limits suitable for regulatory compliance monitoring [1].

Quality assurance protocols for drinking water analysis rely heavily on deuterated internal standards. The use of 1,4-dioxane-d8 enables correction for analytical variations during sample processing and instrument analysis [1]. This approach ensures data reliability across different laboratories and analytical platforms [1].

Food Chain Intake Analysis (Total Diet Studies)

Total diet studies represent a comprehensive approach to assessing population exposure to 1,4-dioxane through food consumption. These studies employ 1,4-dioxane-d8 as a critical analytical tool for accurate quantification of contamination levels in prepared foods representative of typical dietary patterns [13] [14].

The Japanese Total Diet Study conducted in 2004 represents one of the most comprehensive assessments of 1,4-dioxane in food supplies. The study analyzed 12 food groups using steam distillation extraction followed by gas chromatography-mass spectrometry analysis, with 1,4-dioxane-d8 serving as a surrogate standard [13]. Detection levels ranged from 2-15 μg/kg across different food categories [13].

Dietary intake calculations based on the Japanese study revealed a total daily intake of 0.440 μg, representing only 0.055% of the calculated tolerable daily intake [13]. This finding suggests that food consumption represents a minor exposure pathway compared to drinking water ingestion [13]. The study design involved purchasing foods representative of average consumption patterns in the Kanto region, followed by normal cooking preparation and homogenization [13].

A subsequent Japanese study in 2005 employed an alternative approach, sampling complete meals from households across 9 prefectures for 3 consecutive days [14]. The study utilized 1,4-dioxane-d8 as an internal standard for extraction and quantification procedures [14]. Only one sample showed detectable levels at 3 μg/kg, resulting in a calculated daily intake of 4.5 μg [14].

The analytical methodology for food analysis involves complex sample preparation procedures. Homogenized food samples undergo steam distillation to separate 1,4-dioxane from the food matrix, followed by concentration using solid-phase extraction with activated carbon cartridges [13]. The purified extract is then analyzed by gas chromatography-mass spectrometry using 1,4-dioxane-d8 as an internal standard [13].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard